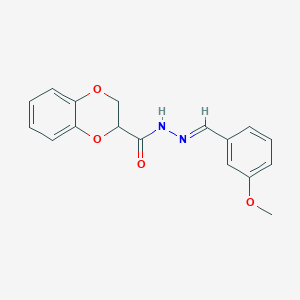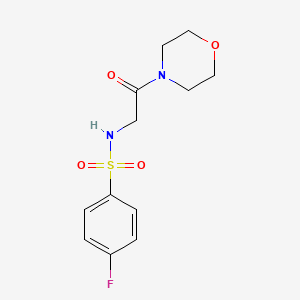
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB is a sulfonamide derivative that has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in different areas of research.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in various tissues. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-bacterial activity by inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity at low concentrations. This compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, this compound may have some toxicity concerns, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One potential area of research is the development of this compound derivatives with improved biological activity and reduced toxicity. Another potential area of research is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases. Additionally, the development of this compound-based fluorescent probes for the detection of metal ions in biological systems is an area of research that has significant potential.
Synthesemethoden
The synthesis of 4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been carried out using various methods, including the reaction of 4-fluoroaniline with morpholine, followed by the reaction of the resultant product with ethyl chloroformate and benzenesulfonyl chloride. Another method involves the reaction of 4-fluoroaniline with morpholine, followed by the reaction of the resultant product with ethyl chloroformate and benzenesulfonyl chloride in the presence of a base. These methods have been optimized to obtain high yields of this compound.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-cancer activity, anti-inflammatory activity, and anti-bacterial activity. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c13-10-1-3-11(4-2-10)20(17,18)14-9-12(16)15-5-7-19-8-6-15/h1-4,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMQYFVAYPAKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
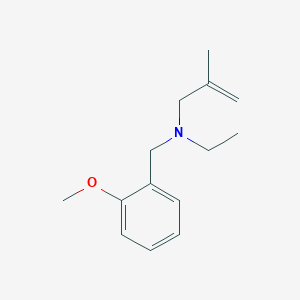
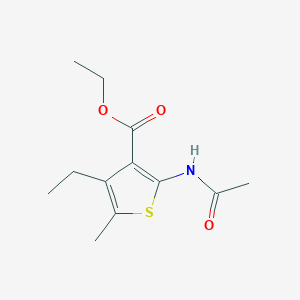

![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
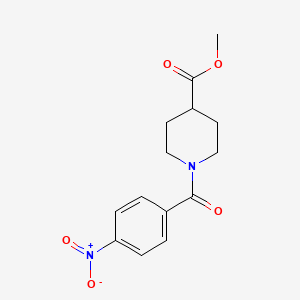
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)
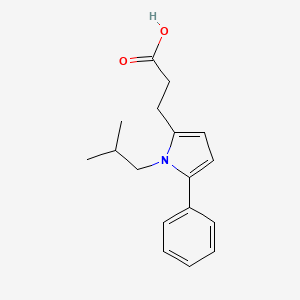
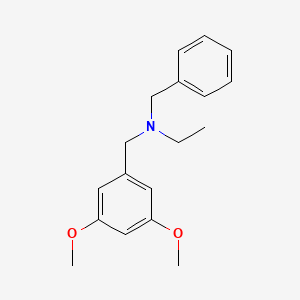
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

